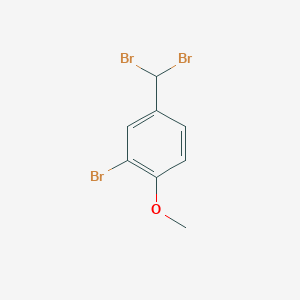
2-Bromo-4-(dibromomethyl)-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(dibromomethyl)-1-methoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of bromine atoms and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dibromomethyl)-1-methoxybenzene typically involves the bromination of 1-methoxy-2-methylbenzene (anisole) followed by further bromination to introduce the dibromomethyl group. The reaction conditions often include the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(dibromomethyl)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
2-Bromo-4-(dibromomethyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which 2-Bromo-4-(dibromomethyl)-1-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-1-(dibromomethyl)benzene: Similar structure but with a chlorine atom instead of a methoxy group.
2-Bromo-4-fluoro-1-iodobenzene: Contains fluorine and iodine atoms, offering different reactivity and applications.
2-Bromo-4-methylpropiophenone: A haloketone with different functional groups, used in organic synthesis and as a precursor for other compounds.
Uniqueness
2-Bromo-4-(dibromomethyl)-1-methoxybenzene is unique due to the combination of bromine atoms and a methoxy group on the benzene ring, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
82894-82-4 |
|---|---|
Molecular Formula |
C8H7Br3O |
Molecular Weight |
358.85 g/mol |
IUPAC Name |
2-bromo-4-(dibromomethyl)-1-methoxybenzene |
InChI |
InChI=1S/C8H7Br3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,8H,1H3 |
InChI Key |
KEGGEJMUADVNIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















